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In the landscape of synthetic organic chemistry, the quest for enantiomerically pure compounds
has been a driving force for innovation. Chiral molecules are fundamental in pharmaceuticals,
agrochemicals, and materials science, where often only one enantiomer exhibits the desired
biological activity or physical properties.[1][2] The development of asymmetric catalysis, a field
recognized with the Nobel Prize in Chemistry in 2001, has provided powerful tools for
accessing these single-enantiomer compounds.[3][4] At the heart of many of these catalytic
systems lies a class of "privileged" chiral ligands, so-called for their ability to induce high
stereoselectivity across a broad range of reactions and substrates. Among these, chiral trans-
1,2-diaminocyclohexane (DACH) has emerged as a cornerstone, a testament to its
conformational rigidity and Cz-symmetric design.[5][6] This guide provides an in-depth
exploration of the discovery and historical development of chiral DACH derivatives, from the
foundational challenge of its resolution to its role in some of the most significant breakthroughs
in asymmetric catalysis.

Part 1: The Genesis of a Privileged Ligand: From
Racemate to Resolved Enantiomers
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The journey of chiral DACH begins with its synthesis as a mixture of stereocisomers. The most
common industrial preparation involves the hydrogenation of o-phenylenediamine, which yields
a mixture of cis- and trans-1,2-diaminocyclohexane.[5][7] While the cis isomer is an achiral
meso compound, the trans isomer exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-
DACH. For its application in asymmetric catalysis, the separation of these enantiomers, a
process known as resolution, is a critical and foundational step.

The Foundational Hurdle: Classical Resolution with
Tartaric Acid

The most historically significant and widely practiced method for resolving racemic trans-DACH
is through diastereomeric salt formation using a chiral resolving agent.[8] Enantiomerically pure
tartaric acid is the classic choice for this purpose.[5][9] The principle of this method lies in the
reaction of the racemic diamine (a base) with one enantiomer of tartaric acid (an acid). This
reaction forms a pair of diastereomeric salts, for instance, ((1R,2R)-DACH - L-(+)-tartrate) and
((1S,2S)-DACH - L-(+)-tartrate). Diastereomers, unlike enantiomers, have different physical
properties, such as solubility.[9] This difference allows for their separation by fractional
crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the
other remains dissolved. The crystallized salt can then be collected, and the pure enantiomer of
the diamine can be liberated by treatment with a base.

Experimental Protocol: Classical Resolution of (¥)-trans-
1,2-Diaminocyclohexane

The following protocol is a representative procedure for the resolution of racemic trans-DACH
using L-(+)-tartaric acid.[10]

Materials:

(¥)-trans-1,2-Diaminocyclohexane

L-(+)-Tartaric acid

Distilled water

Methanol
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» Glacial acetic acid

e Sodium hydroxide (ag. solution, e.g., 10%)

o Dichloromethane or other suitable organic solvent
Procedure:

In a suitable reaction vessel, dissolve L-(+)-tartaric acid in distilled water with stirring until a
clear solution is obtained.

To this solution, add the mixture of cis- and trans-1,2-diaminocyclohexane. The addition is
exothermic, and the rate should be controlled to manage the temperature increase.

Add glacial acetic acid to the resulting solution, again controlling the rate of addition to
manage the reaction temperature.[10]

Cool the mixture in an ice bath to induce crystallization of the less soluble diastereomeric
salt, the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water,
followed by several rinses with cold methanol to remove soluble impurities.

To liberate the free diamine, suspend the collected tartrate salt in water and add a
concentrated aqueous solution of sodium hydroxide until the pH is strongly basic.

Extract the liberated (1R,2R)-(-)-1,2-diaminocyclohexane into an organic solvent such as
dichloromethane.

Dry the organic extracts over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa), filter, and
remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

The (1S,2S)-(+)-enantiomer can be recovered from the filtrate from step 5 by a similar
basification and extraction procedure.

Visualization: The Resolution Process
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Caption: Flowchart of the classical resolution of racemic trans-DACH.

Characterization and Enantiopurity Determination

The success of a resolution is quantified by the enantiomeric excess (ee) of the product. This
can be determined using techniques such as polarimetry or chiral chromatography (HPLC or
GC).[9] The synthesis of derivatives, such as bisamides, can also be used for analysis.[9]

Table 1: Physical Properties of Racemic and Enantiopure trans-1,2-Diaminocyclohexane
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Property (¥)-trans-DACH (1R,2R)-(-)-DACH

CAS Number 1121-22-8[11] 20439-47-8[12]

Molar Mass 114.19 g/mol [5] 114.19 g/mol [12]
Appearance Colorless liquid[5] Colorless liquid

Melting Point 14-15 °CJ[5] ~11°C

Boiling Point 79-81 °C @ 15 mmHg[5] 184-187 °C @ 760 mmHg
Optical Rotation 0° [a]D20 -36° (c=5, H20)

Part 2: Seminal Breakthroughs: DACH Derivatives Iin
Asymmetric Catalysis

The availability of enantiomerically pure DACH set the stage for its use as a chiral ligand in
transition metal catalysis. Two major breakthroughs in the early 1990s firmly established DACH
as a privileged scaffold: the Jacobsen-Katsuki epoxidation and Noyori's asymmetric
hydrogenation.

The Jacobsen-Katsuki Epoxidation: A Paradigm Shift in
Alkene Oxidation

Prior to the 1990s, the highly enantioselective epoxidation of alkenes was largely limited to
allylic alcohols, as seen in the Sharpless epoxidation.[1] A general and practical method for the
asymmetric epoxidation of unfunctionalized alkenes was a significant unmet challenge. In 1990
and 1991, the research groups of Eric Jacobsen and Tsutomu Katsuki independently reported
that chiral manganese(lll) complexes of salen-type ligands derived from trans-1,2-
diaminocyclohexane were highly effective catalysts for this transformation.[13][14]

The Jacobsen catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-
cyclohexanediaminomanganese(lll) chloride, proved to be particularly effective, achieving high
enantioselectivities (often >90% ee) for the epoxidation of a wide range of cis-disubstituted and
trisubstituted olefins using simple oxidants like sodium hypochlorite (bleach).[14][15] The C2z-
symmetric chiral environment created by the DACH backbone and the bulky tert-butyl groups
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on the salicylaldehyde fragments effectively shields the faces of the alkene, leading to a highly
stereocontrolled oxygen transfer from a proposed high-valent Mn(V)-oxo intermediate.[15]

Experimental Protocol: Synthesis of Jacobsen's
Catalyst

The synthesis of Jacobsen's catalyst is a two-step procedure involving the formation of the
salen ligand followed by metallation with a manganese salt.

Materials:

(1R,2R)-(-)-1,2-Diaminocyclohexane

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Ethanol

Manganese(ll) acetate tetrahydrate

Air (as an oxidant)

Lithium chloride
Procedure:

e Ligand Synthesis: Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2 equivalents) in warm
ethanol. To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1 equivalent)
in ethanol. A bright yellow precipitate of the salen ligand should form immediately. The
mixture can be heated to reflux to ensure complete reaction, then cooled to room
temperature and the ligand collected by filtration.

» Metallation: Suspend the dried salen ligand in ethanol. Add manganese(ll) acetate
tetrahydrate to the suspension. Heat the mixture to reflux. A stream of air is typically bubbled
through the solution to oxidize the Mn(ll) to Mn(lll), which is accompanied by a color change
from yellow to dark brown.
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 After the oxidation is complete, add a saturated solution of lithium chloride in ethanol to the
hot mixture.

o Cool the mixture to room temperature and then in an ice bath to allow the product,
Jacobsen's catalyst, to precipitate.

» Collect the brown solid by filtration, wash with cold ethanol, and dry under vacuum.

Visualization: Structure of Jacobsen's Catalyst

Caption: Schematic structure of Jacobsen's catalyst.

Noyori's Asymmetric Hydrogenation: A Nobel-Winning
Achievement

Concurrent with the developments in asymmetric epoxidation, Ryoji Noyori and his coworkers
were pioneering the field of asymmetric hydrogenation.[3] Their work on BINAP-ruthenium
catalysts for the hydrogenation of various functionalized substrates was a landmark
achievement.[4][16] While BINAP was the ligand of choice for many of these transformations,
Noyori's group also developed highly effective catalysts for the asymmetric transfer
hydrogenation and hydrogenation of ketones and imines that utilized chiral DACH derivatives.
[17]

These catalysts, typically of the form RuClz(chiral diphosphine)(chiral diamine), demonstrated
remarkable efficiency and enantioselectivity. The DACH ligand, in concert with a chiral
diphosphine, creates a highly effective chiral environment around the ruthenium center. A key
insight was the concept of metal-ligand bifunctional catalysis, where the N-H group of the
diamine ligand participates directly in the catalytic cycle by forming a hydrogen bond with the
carbonyl substrate, thereby facilitating the hydride transfer from the metal.[6] This mechanism
accounts for the high activity and selectivity of these systems.

Table 2: Representative Performance of a Noyori-type Catalyst in Asymmetric Hydrogenation of
Ketones
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. . Enantiomeric Excess
Substrate (ArCOR) Chiral Ligand System

(ee%)
Acetophenone (S,S)-DACH + (S)-XyIBINAP >99%
1-Tetralone (S,S)-DACH + (S)-XyIBINAP 98%
2,4,4-Trimethyl-2-
(R,R)-DACH + (R)-BINAP 95%
cyclohexenone
1-Indanone (S,S)-DACH + (S)-BINAP >99%

Part 3: The Expanding Toolkit: Evolution of
Synthetic and Resolution Methodologies

The profound impact of the Jacobsen and Noyori catalysts spurred further research into the
synthesis and modification of chiral DACH derivatives. While classical resolution with tartaric
acid remains a workhorse, other methods have been developed to access enantiopure DACH
and its analogues. These include the use of other resolving agents, such as xylaric acid, and
enzymatic resolution processes.[18]

Furthermore, the derivatization of the amino groups of DACH has led to a vast library of ligands
with fine-tuned steric and electronic properties.[19] N-alkylation, N-arylation, and the formation
of amides, ureas, and thioureas have all been explored.[6] For example, Takemoto's catalyst, a
bifunctional thiourea derived from DACH, has become a powerful organocatalyst for a variety of
asymmetric transformations. This continuous evolution of the DACH scaffold underscores its
versatility and enduring importance in the field.

Part 4: Broader Horizons and Future Perspectives

The utility of chiral DACH derivatives extends far beyond the seminal discoveries of Jacobsen
and Noyori. They are integral components in a wide array of chemical and biological
applications.

o Organocatalysis: As mentioned, DACH-derived thioureas are highly effective hydrogen-bond
donors in asymmetric organocatalysis.[6]
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» Coordination Chemistry and Materials Science: The rigid, C>-symmetric backbone of DACH
makes it an excellent building block for the construction of chiral metal-organic frameworks
(MOFs) and coordination polymers.[20]

e Pharmaceuticals: A notable application of (1R,2R)-DACH is in the synthesis of the anti-
cancer drug Oxaliplatin.[5] In this platinum-based drug, the DACH ligand is not a catalyst but
an integral part of the final active pharmaceutical ingredient, where its stereochemistry is
crucial for its mechanism of action.[21]

The story of chiral cyclohexane-1,2-diamine is a compelling narrative of how the solution to a
fundamental stereochemical challenge—the resolution of a racemate—can unlock a world of
possibilities. From its role in Nobel Prize-winning research to its application in life-saving
medicines, DACH has proven to be a remarkably versatile and "privileged" scaffold. As
chemists continue to seek more efficient, selective, and sustainable synthetic methods, the
legacy of DACH will undoubtedly continue to inspire the design and development of new
generations of chiral ligands and catalysts.
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